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PI3K-IN-30

PI3K signaling kinase inhibitor biochemical profiling

Need a pan-PI3K inhibitor but cannot risk isoform-dependent phenotype shifts? PI3K-IN-30 delivers a defined α (5.1 nM) ≈ δ (8.9 nM) >> γ (27 nM) > β (136 nM) profile-distinct from α-selective or β-potent alternatives. - Preserve PI3Kβ function (platelet/insulin studies) while inhibiting α/δ. - Orthogonal triazine chemotype for target validation vs. morpholino or imidazopyridine scaffolds. - Research-use only, ≥98% purity, available from BenchChem with standard global shipping.

Molecular Formula C20H25F2N7O3
Molecular Weight 449.5 g/mol
Cat. No. B10856957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-30
Molecular FormulaC20H25F2N7O3
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCOCCN(CCO)C1=NC(=NC(=N1)N2CCOCC2)N3C4=CC=CC=C4N=C3C(F)F
InChIInChI=1S/C20H25F2N7O3/c1-31-11-7-27(6-10-30)18-24-19(28-8-12-32-13-9-28)26-20(25-18)29-15-5-3-2-4-14(15)23-17(29)16(21)22/h2-5,16,30H,6-13H2,1H3
InChIKeyDTTGBWQUOGWGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PI3K-IN-30 Product Overview


PI3K-IN-30 (compound 6d) is a synthetic small-molecule inhibitor targeting class I phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases central to the PI3K/AKT/mTOR signaling axis . It is characterized as a pan-PI3K inhibitor with differential potency across the four class I catalytic isoforms: PI3Kα (p110α), PI3Kβ (p110β), PI3Kγ (p110γ), and PI3Kδ (p110δ). The compound is supplied as a research-use-only biochemical tool, with a molecular formula of C20H25F2N7O3 and a molecular weight of 449.45 g/mol . Its CAS registry number is 2281803-22-1 [1].

1
Class I PI3K pathway signaling studies
2
Isoform-selectivity assay context with differential α/δ/β/γ profile
3
Orthogonal chemotype for target validation in chemical biology

PI3K-IN-30: Isoform Selectivity Rationale


Pan-class I PI3K inhibitors are not functionally interchangeable. Even among agents classified as 'pan-PI3K inhibitors,' the relative potency against the four isoforms (α, β, γ, δ) varies by orders of magnitude [1]. These isoforms play distinct and sometimes opposing physiological roles. For example, PI3Kδ is primarily expressed in leukocytes and is critical for immune function, while PI3Kα is ubiquitously expressed and frequently mutated in solid tumors [2]. Substituting one pan-PI3K inhibitor for another without accounting for its specific isoform inhibition fingerprint can lead to divergent cellular phenotypes, confounding experimental interpretation and potentially invalidating comparative studies [1]. Therefore, selection must be guided by the specific isoform inhibition profile required for the experimental model.

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Isoform selectivity fingerprint may not transfer across pan-PI3K inhibitors; cellular phenotypes can diverge.
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β-sparing profile may confound models where PI3Kβ activity is critical (e.g., platelet function, thrombosis).
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Chemical scaffold differences may alter off-target kinase interactions compared to morpholino-pyrimidine probes.

PI3K-IN-30: Differential Evidence


Isoform Potency Fingerprint

PI3K-IN-30 exhibits a distinct isoform inhibition profile relative to other widely used pan-PI3K inhibitors. In cell-free biochemical assays, PI3K-IN-30 demonstrates IC50 values of 5.1 nM for PI3Kα, 136 nM for PI3Kβ, 30.7 nM for PI3Kγ, and 8.9 nM for PI3Kδ . This profile is quantifiably different from that of Copanlisib, which shows IC50 values of 0.5 nM (α), 3.7 nM (β), 6.4 nM (γ), and 0.7 nM (δ) , and from Pictilisib (GDC-0941), which exhibits IC50 values of 3 nM (α), 33 nM (β), 75 nM (γ), and 3 nM (δ) .

Isoform potency profile
Cross-study comparable
PI3Kα 5.1 nM, PI3Kβ 136 nM, PI3Kγ 30.7 nM, PI3Kδ 8.9 nM
Supports isoform-specific inhibitor selection
Cell-free biochemical assays; compare with Copanlisib (α 0.5, β 3.7, γ 6.4, δ 0.7 nM) and Pictilisib (α 3, β 33, γ 75, δ 3 nM)
PI3K signaling kinase inhibitor biochemical profiling isoform selectivity

PI3Kδ vs. PI3Kα Selectivity

PI3K-IN-30 exhibits a moderate selectivity profile favoring PI3Kα and PI3Kδ over PI3Kβ and PI3Kγ. The ratio of IC50 values for PI3Kδ relative to PI3Kα is approximately 1.7 (8.9 nM / 5.1 nM), indicating roughly equipotent activity . In contrast, the PI3Kα-selective inhibitor Alpelisib (BYL-719) shows a δ/α selectivity ratio of ~58 (290 nM / 5 nM) , while the PI3Kδ-selective inhibitor Leniolisib exhibits a δ/α ratio of ~0.045 (0.011 μM / 0.244 μM) [1].

δ/α selectivity ratio
Cross-study comparable
1.7
Indicates roughly equipotent α/δ activity
Biochemical IC50 context; vs Alpelisib (~58) and Leniolisib (~0.045)
immuno-oncology PI3Kδ inhibition leukocyte signaling

Chemical Scaffold Divergence

PI3K-IN-30 (CAS 2281803-22-1) is built upon a 2,4-diamino-1,3,5-triazine core, distinguishing it chemically from the morpholino-substituted thieno[3,2-d]pyrimidine scaffold of Pictilisib (GDC-0941) and the imidazo[1,2-a]pyridine scaffold of Copanlisib [1][2]. This structural divergence may underlie differences in physicochemical properties and off-target binding profiles, although comprehensive selectivity panels are not publicly available for PI3K-IN-30.

Core chemical scaffold
Class-level inference
2,4-diamino-1,3,5-triazine core
Structurally distinct chemotype for orthogonal validation
Comprehensive selectivity panels not publicly available; differs from thienopyrimidine and imidazopyridine scaffolds
medicinal chemistry chemical probe scaffold hopping

PI3Kβ Inhibition Profile

PI3K-IN-30 exhibits an IC50 of 136 nM against PI3Kβ, which is substantially weaker than its potency against PI3Kα (5.1 nM) and PI3Kδ (8.9 nM) . This β-sparing profile contrasts with compounds like AZD8186, a selective PI3Kβ/δ inhibitor with β IC50 ~3 nM [1], and TGX-221, a PI3Kβ-selective inhibitor (β IC50 ~5 nM) [2].

PI3Kβ inhibitory potency
Cross-study comparable
IC50 136 nM against PI3Kβ
β-sparing profile relevant for platelet function or insulin signaling models
Cell-free biochemical assays; compare with AZD8186 (~3 nM) and Copanlisib (3.7 nM) for β potency
PTEN loss PI3Kβ dependency cancer models

PI3K-IN-30 Application Scenarios


Dual α/δ Inhibition for Immuno-Oncology

PI3K-IN-30 is optimally suited for experiments requiring concomitant inhibition of PI3Kα and PI3Kδ at low nanomolar concentrations (5.1 nM and 8.9 nM, respectively) . This balanced α/δ potency is particularly relevant for investigating the interplay between tumor cell-intrinsic PI3Kα signaling (often driven by PIK3CA mutations) and tumor microenvironment immune suppression mediated by PI3Kδ in regulatory T cells and myeloid-derived suppressor cells. Unlike highly α-selective (e.g., Alpelisib) or δ-selective (e.g., Leniolisib) agents, PI3K-IN-30 provides a single-molecule tool to probe this crosstalk .

β-Isoform Sparing Experimental Designs

Given its relatively weak PI3Kβ inhibition (IC50 = 136 nM), PI3K-IN-30 is appropriate for studies where β isoform activity must be preserved, such as investigations of platelet function, thrombosis models, or insulin signaling where PI3Kβ plays a dominant role . Substitution with a more β-potent pan-inhibitor like Copanlisib (β IC50 = 3.7 nM) would confound interpretation of these phenotypes .

Chemical Probe for Orthogonal Target Validation

The distinct 2,4-diamino-1,3,5-triazine scaffold of PI3K-IN-30 offers a chemotype orthogonal to the widely used morpholino-thienopyrimidine (Pictilisib) and imidazopyridine (Copanlisib) cores . This structural divergence makes PI3K-IN-30 a valuable secondary tool compound for validating that observed cellular phenotypes are indeed due to PI3K pathway inhibition rather than scaffold-specific off-target activities. It is particularly useful in chemical biology studies employing multiple structurally distinct probes to establish target engagement confidence.

Comparative Biochemistry and Assay Development

With a defined isoform inhibition fingerprint, PI3K-IN-30 serves as a reference standard for benchmarking new PI3K inhibitors, developing isoform-specific biochemical assays, and establishing selectivity panels. Its potency profile (α ~ δ > γ >> β) provides a specific 'signature' that can be used to calibrate assay performance and validate the identity of PI3K isoforms in complex biological samples .

Application
Selection Property
Validation Focus
PI3Kα/δ dual pathway signaling studies
Balanced α/δ inhibition profile
Verify target engagement in PIK3CA-mutant and immune cell models
Platelet function / thrombosis signaling models
β-isoform sparing profile
Confirm preserved PI3Kβ-dependent responses in model systems
Chemical biology target validation
Orthogonal chemotype (triazine scaffold)
Cross-validate with thienopyrimidine or imidazopyridine probes to exclude scaffold effects
Assay development and inhibitor benchmarking
Defined isoform inhibition fingerprint
Calibrate isoform-specific biochemical assays using known inhibition pattern

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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